4-Methylimidazolidine-2-thione

Catalog No.
S1487161
CAS No.
2122-19-2
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylimidazolidine-2-thione

CAS Number

2122-19-2

Product Name

4-Methylimidazolidine-2-thione

IUPAC Name

4-methylimidazolidine-2-thione

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)

InChI Key

NGZJXCFNBVJLQN-UHFFFAOYSA-N

SMILES

CC1CNC(=S)N1

Synonyms

4-Methylimidazolidine-2-thione; 5-Methyl-2-imidazoline-2-thiol; 4-Methyl-2-imidazoline-2-thiol; 4-Methyl-2-imidazolidinethione; Proplene Thiourea

Canonical SMILES

CC1CNC(=S)N1

Isomeric SMILES

CC1CN=C(N1)S

Corrosion Inhibition:

4-Methylimidazolidine-2-thione (4-Me-2-thione) is primarily studied and utilized in scientific research for its corrosion inhibition properties. It has been shown to be effective in protecting various metals, including:

  • Steel
  • Copper
  • Aluminum

The mechanism of its corrosion inhibition is still under investigation, but it is believed to involve the formation of a protective film on the metal surface, which hinders the adsorption of corrosive agents .

Other Potential Applications:

While corrosion inhibition is the primary focus of scientific research on 4-Me-2-thione, there are some studies exploring its potential applications in other areas, including:

  • Antimicrobial activity: Some studies have shown that 4-Me-2-thione exhibits antimicrobial activity against certain bacteria and fungi . However, further research is needed to determine its efficacy and potential for development into therapeutic agents.
  • Environmental remediation: Due to its ability to complex with various metal ions, 4-Me-2-thione is being investigated for its potential use in removing heavy metals from contaminated water and soil . However, more research is required to assess its effectiveness and environmental impact in this context.

4-Methylimidazolidine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H8N2S. It features a five-membered ring structure that includes two nitrogen atoms and one sulfur atom, making it part of the imidazolidine family. The compound is known for its role as a corrosion inhibitor and is utilized in various applications, particularly in the treatment of environmental pollutants. Its unique structure provides it with specific chemical properties, which are beneficial in industrial and biological contexts .

The primary focus of research on 4-methylimidazolidine-2-thione is its potential application as a corrosion inhibitor. It is believed to function by adsorbing onto metal surfaces and forming a protective film through coordinate bonding between the lone electron pairs on the nitrogen and sulfur atoms and the metal cations [].

  • Reaction with Carbon Disulfide: This compound can react with carbon disulfide in the presence of strong bases, such as sodium hydride, to form various thiourea derivatives. This reaction showcases its ability to participate in nucleophilic substitution reactions .
  • Formation of Derivatives: 4-Methylimidazolidine-2-thione can also be modified to create substituted derivatives, which may exhibit different biological activities or improved properties for specific applications .

Research indicates that 4-Methylimidazolidine-2-thione exhibits notable biological activity. It has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Some key points include:

  • Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial formulations.
  • Enzyme Inhibition: Studies have indicated that derivatives of this compound may inhibit fatty acid amide hydrolase, an enzyme involved in lipid metabolism, which could have implications for pain management and inflammation .

The synthesis of 4-Methylimidazolidine-2-thione can be achieved through several methods:

  • Direct Synthesis from Imidazolidine-2-thione: Starting from imidazolidine-2-thione, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving appropriate precursors that contain both nitrogen and sulfur functionalities.
  • Reactions with Carbon Disulfide: As mentioned earlier, reacting imidazolidine derivatives with carbon disulfide under basic conditions can yield 4-Methylimidazolidine-2-thione along with other products .

4-Methylimidazolidine-2-thione has diverse applications across various fields:

  • Corrosion Inhibitor: It is widely used in industrial applications to prevent corrosion in metal surfaces, particularly in environments exposed to moisture and pollutants .
  • Environmental Remediation: The compound is utilized in the treatment of environmental pollutants due to its ability to bind heavy metals and other contaminants.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in creating new antimicrobial agents or enzyme inhibitors .

Interaction studies of 4-Methylimidazolidine-2-thione focus on its binding affinity and reactivity with various biological molecules:

  • Protein Interactions: The compound's ability to interact with proteins involved in metabolic pathways has been investigated, highlighting its potential therapeutic effects.
  • Metal Ion Binding: Studies have shown that it can form complexes with metal ions, which may enhance its function as a corrosion inhibitor and contribute to its environmental applications .

Similar Compounds: Comparison

4-Methylimidazolidine-2-thione shares structural similarities with several other compounds within the thiazolidine and imidazolidine families. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Methylimidazolidine-2-thioneC4H8N2SExhibits different biological activity compared to 4-methyl derivative.
3-Methylthiazolidine-2-thioneC4H7NS2Contains a thiazole ring; used in different industrial applications.
Imidazolidine-2-thioneC3H6N2SLacks a methyl group; serves as a precursor for various derivatives.

Uniqueness: The presence of the methyl group at the 4-position distinguishes 4-Methylimidazolidine-2-thione from its analogs, influencing both its chemical reactivity and biological properties, making it particularly effective as a corrosion inhibitor and in certain pharmaceutical applications .

XLogP3

0.2

Other CAS

2122-19-2

Wikipedia

4-methylimidazolidine-2-thione

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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